N-(morpholin-4-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that features a morpholine ring attached to a biphenyl structure via a carboxamide linkage
Mechanism of Action
Target of Action
The primary target of N-4-morpholinyl-4-biphenylcarboxamide is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . The compound is capable of regulating lysosomal pH, which is an important modulator for many cellular processes .
Mode of Action
N-4-morpholinyl-4-biphenylcarboxamide interacts with its targets by facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This results in the alkalization of liposomes, disruption of the homeostasis of lysosomal pH, and inactivation of the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The compound affects the biochemical pathways related to lysosomal pH regulation . By disrupting the homeostasis of lysosomal pH, it impacts the activity of lysosomal enzymes that are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins . These enzymes usually exert their maximal activity in an acidic environment (pH 4.5–5.0), and a shift towards alkalization can decrease or deactivate their activity .
Result of Action
The result of N-4-morpholinyl-4-biphenylcarboxamide’s action is the disruption of lysosomal pH homeostasis . This leads to the alkalization of lysosomes and the inactivation of the lysosomal Cathepsin B enzyme . The compound’s ability to modulate lysosomal pH may find a wide range of potential applications in the field of biomedicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4-bromo-1,1’-biphenyl with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to amidation with a carboxylic acid derivative to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide is used in the production of polymers and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications requiring durable and stable materials .
Comparison with Similar Compounds
- N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide
- N-(piperidin-4-yl)-[1,1’-biphenyl]-4-carboxamide
- N-(pyrrolidin-4-yl)-[1,1’-biphenyl]-4-carboxamide
Uniqueness: N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
N-morpholin-4-yl-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(18-19-10-12-21-13-11-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSHRRPIOUVAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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